N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride
Description
N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and an oxazole ring, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2.ClH/c1-10-14(11(2)25-23-10)7-8-16(24)19-13-5-3-12(4-6-13)17-20-15(9-18)21-22-17;/h3-6H,7-9,18H2,1-2H3,(H,19,24)(H,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZPWKUPTZPYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=C(C=C2)C3=NNC(=N3)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The phenyl group is then introduced via a substitution reaction, followed by the addition of the oxazole ring through a condensation reaction. The final step involves the formation of the propanamide group and the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and oxazole derivatives, such as:
- N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
- N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrobromide
Uniqueness
What sets N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
